N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a coumarin (2-oxo-2H-chromene) core linked via a carboxamide group to a thiazole ring substituted with 4-methoxyphenyl and methyl groups. This structure integrates pharmacophores known for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-12-18(13-7-9-15(26-2)10-8-13)22-21(28-12)23-19(24)16-11-14-5-3-4-6-17(14)27-20(16)25/h3-11H,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZXALOAUUOHAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: This can be achieved by reacting 4-methoxyphenyl isothiocyanate with acetone in the presence of a base to form the thiazole ring.
Coupling with Chromene: The thiazole derivative is then coupled with a chromene derivative, such as 2-oxo-2H-chromene-3-carboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Formation of the Carboxamide: The final step involves the formation of the carboxamide bond, typically achieved by reacting the intermediate with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the chromene and carboxamide moieties, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has potential applications in drug discovery and development. Its structural features suggest it could interact with various biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a subject of interest for developing new pharmaceuticals.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its chromene and thiazole components.
Mechanism of Action
The mechanism of action of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can inhibit or modulate the activity of these targets. The chromene moiety may interact with hydrophobic regions, while the thiazole and carboxamide groups can form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Core Diversity : The target compound’s coumarin-thiazole hybrid differs from analogs featuring thiophene (e.g., nitrothiophene in ) or indole cores (e.g., ). Coumarin’s inherent fluorescence and π-conjugation may enhance binding to hydrophobic pockets compared to thiophene or indole derivatives.
- Substituent Effects : The 4-methoxyphenyl group in the target compound and improves lipophilicity, while trifluoromethyl groups () enhance metabolic stability and electron-withdrawing effects.
- Synthetic Routes : Amide coupling via HATU () or conventional ester-to-amide conversion () are common. The target compound’s synthesis likely follows similar steps but lacks explicit documentation in the evidence.
Physicochemical and Bioactivity Comparisons
Key Observations:
- Lipophilicity : The target compound’s predicted LogP (~3.5) aligns with analogs like , suggesting moderate membrane permeability.
Biological Activity
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in different assays, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chromene core linked to a thiazole moiety and a methoxyphenyl group. The structural formula can be represented as follows:
This unique structure contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The following mechanisms have been identified:
- Enzyme Inhibition : The compound exhibits inhibitory effects on several enzymes, including cholinesterases and kinases, which are crucial in neurodegenerative diseases and cancer.
- Antitumor Activity : It has shown significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
Antitumor Activity
Research indicates that this compound exhibits potent antitumor effects. A study reported IC50 values against various cancer cell lines, demonstrating its effectiveness compared to standard chemotherapeutics.
The structure-activity relationship (SAR) analysis indicates that the presence of the methoxy group enhances the compound's potency by increasing electron density on the aromatic ring, facilitating interactions with biological targets.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays revealed significant free radical scavenging activity, which is essential for mitigating oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
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Anticancer Efficacy : A recent study highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways, suggesting a mechanism involving the disruption of mitochondrial membrane potential.
"The compound induced apoptosis in cancer cells by activating intrinsic pathways, leading to increased cytochrome c release" .
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Neuroprotective Effects : In models of neurodegeneration, the compound demonstrated protective effects against neurotoxic agents by inhibiting acetylcholinesterase (AChE) activity.
Enzyme IC50 (µM) AChE 10.4 BChE 7.7 - Antimicrobial Activity : Preliminary findings suggest that the compound exhibits antimicrobial properties against several bacterial strains, warranting further investigation into its potential as an antibiotic agent.
Q & A
Basic Research Question
- ¹H/¹³C NMR : The thiazole ring protons (δ 6.8–7.5 ppm) and coumarin carbonyl (δ 165–170 ppm) are diagnostic. Methoxy groups appear as singlets near δ 3.8 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹), C=N (1600–1640 cm⁻¹), and C-S-C (680–720 cm⁻¹) confirm functional groups .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks with fragmentation patterns matching the thiazole and coumarin moieties .
Contradictions in data (e.g., unexpected splitting in NMR) may indicate tautomerism or impurities, necessitating recrystallization or column purification .
What pharmacological screening strategies are appropriate to evaluate its cardioprotective or anticancer potential?
Advanced Research Question
- In vitro models : Use hypoxia-induced cardiomyocyte injury models to assess cardioprotective activity, comparing efficacy to reference drugs like Levocarnitine. EC₅₀ values can be determined via ATP/ADP ratio assays .
- Kinase inhibition : Screen against CDK5/p25 using ATP non-competitive assays (IC₅₀ < 1 μM suggests high potency). Roscovitine is a common positive control .
- Data contradictions : Discrepancies between in vitro and in vivo results (e.g., poor bioavailability) may require structural modifications, such as adding hydrophilic substituents .
How can computational methods (e.g., molecular docking) guide the optimization of its bioactivity?
Advanced Research Question
- Target identification : Dock the compound into CDK5/p25 (PDB: 1UNL) to predict binding modes. The coumarin carbonyl may form hydrogen bonds with Lys33 .
- SAR analysis : Modify the methoxyphenyl group (e.g., halogen substitution) and simulate binding energy changes. Free energy perturbation (FEP) calculations can prioritize synthetic targets .
- Validation : Compare docking scores (Glide XP) with experimental IC₅₀ values to refine force field parameters .
What strategies resolve crystallographic challenges during structural elucidation via X-ray diffraction?
Advanced Research Question
- Crystal growth : Use slow evaporation in ethanol/DMF (4:1) to obtain single crystals. Twinning issues may require SHELXD for structure solution .
- Refinement : SHELXL is preferred for small-molecule refinement. Apply TWIN/BASF commands for twinned data, with R1 < 0.05 indicating high accuracy .
- Disorder modeling : Partial occupancy of the methoxy group may necessitate constraints (e.g., DFIX for C-O bond lengths) .
How do structural modifications (e.g., thiazole substitution) impact metabolic stability?
Advanced Research Question
- In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS. Methyl groups on the thiazole reduce CYP450-mediated oxidation .
- Stability assays : Replace the methoxyphenyl group with trifluoromethyl to enhance half-life (t₁/₂ > 120 min vs. 45 min for parent compound) .
- Contradictions : Improved metabolic stability may reduce bioavailability due to increased lipophilicity—balance via logP optimization (target 2–3) .
What analytical methods quantify this compound in biological matrices during pharmacokinetic studies?
Advanced Research Question
- Sample preparation : Protein precipitation with acetonitrile (3:1 v/v) removes >95% plasma proteins .
- HPLC conditions : Use a C18 column (5 μm, 150 × 4.6 mm) with a gradient of 0.1% formic acid in acetonitrile/water. Retention time: 6.8 min .
- Validation : Ensure linearity (R² > 0.995) across 1–1000 ng/mL and precision (RSD < 15%) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
